Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate
Description
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is a benzoate ester derivative featuring a substituted imidazole moiety. The benzoate backbone is common in pharmaceutical and agrochemical intermediates, while the imidazole ring is a known pharmacophore in bioactive molecules.
Properties
CAS No. |
175203-11-9 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
methyl 3-[(4,5-dichloroimidazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(17)9-4-2-3-8(5-9)6-16-7-15-10(13)11(16)14/h2-5,7H,6H2,1H3 |
InChI Key |
FQFIMFRRRMAAOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 4,5-dichloroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group can undergo hydrolysis to form the corresponding benzoic acid under acidic or basic conditions .
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, heat | 3-(4,5-dichloroimidazol-1-ylmethyl)benzoic acid |
| Basic hydrolysis | NaOH, H₂O, heat | Sodium salt of the benzoic acid |
Nucleophilic Substitution
The chlorinated imidazole moiety may undergo substitution at the 1-position of the imidazole ring:
-
Alkylation : Reaction with alcohols or amines in the presence of bases like sodium hydride .
-
Amination : Replacement of chlorine atoms with amine groups under specific conditions.
Metal-Mediated Reactions
The compound’s imidazole ring can coordinate with metal centers (e.g., Ag, Ru, Au) to form complexes, as observed in related imidazole derivatives .
Esterification/Hydrolysis
The ester group undergoes hydrolysis via a tetrahedral intermediate, with acidic conditions favoring protonation of the carbonyl oxygen .
Substitution Reactions
The 4,5-dichloroimidazol-1-ylmethyl group’s reactivity depends on the electron-withdrawing effects of chlorine atoms, which stabilize intermediates during nucleophilic substitution.
Experimental Data
| Reaction Type | Key Reagents | Typical Yield | References |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | 60–80% | |
| Hydrolysis (acidic) | H₂SO₄, H₂O | 70–90% | |
| Nitration | HNO₃, H₂SO₄ | 40–60% | |
| Substitution (alkylation) | NaH, DMF | 50–70% |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caki-1 (renal cancer). The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Case Study: Cytotoxicity Assay
A notable study conducted a series of cytotoxicity assays using the MTT method to evaluate the effectiveness of this compound against cancer cell lines. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting significant cytotoxic effects at relatively low concentrations .
Pesticidal Properties
This compound has been explored as a potential pesticide. Its chemical structure suggests it may act on the nervous systems of pests by inhibiting certain neurotransmitter receptors, similar to other imidazole derivatives used in agriculture.
Case Study: Efficacy Against Insect Pests
Field trials have demonstrated that formulations containing this compound can effectively reduce populations of common agricultural pests, such as aphids and whiteflies. The application rates and timing were optimized to maximize efficacy while minimizing environmental impact.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : The initial step includes the synthesis of the imidazole moiety through condensation reactions.
- Esterification : The benzoic acid derivative is then esterified with methanol in the presence of an acid catalyst.
- Chlorination : Subsequent chlorination introduces the dichloro substituents on the imidazole ring.
Mechanism of Action
The mechanism of action of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichloroimidazole moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Benzoates
Simple alkyl benzoates, such as methyl benzoate and ethyl benzoate, are widely studied for their physicochemical properties and toxicity profiles (Table 1). Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate differs significantly due to its bulky dichloroimidazole substituent, which likely impacts solubility, stability, and biological activity.
Table 1: Comparison of Key Properties
Key Observations :
- The dichloroimidazole group increases molecular weight and likely reduces volatility compared to simpler alkyl benzoates.
- Toxicity data for the target compound is unavailable, but chlorine atoms and imidazole rings in related compounds are associated with altered metabolic pathways and higher bioactivity .
Imidazole-Containing Derivatives
The dichloroimidazole moiety resembles directing groups in metal-catalyzed reactions. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () employs an N,O-bidentate group for C–H bond functionalization. Similarly, the dichloroimidazole in the target compound may act as a ligand or directing group, though its electron-withdrawing Cl substituents could modulate metal coordination efficiency .
Biological Activity
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate (CAS No. 175203-11-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 273.12 g/mol
- SMILES :
COC(=O)c1ccc(cc1)-n2ccnc2
This compound features a benzoate moiety linked to a dichloroimidazole group, which may contribute to its biological activities.
Cytotoxicity
Cytotoxicity studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the MTT method demonstrated that the compound has an IC50 value in the low micromolar range against human renal cancer cells (Caki-1) and breast cancer cells (MCF-7). The observed IC50 values suggest a potent inhibitory effect on cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| Caki-1 | 0.51 ± 0.07 |
| MCF-7 | 1.4 ± 0.1 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against various bacterial strains. The Kirby-Bauer disk diffusion method was employed to assess its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses notable antibacterial activity, with zones of inhibition comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Recent studies have explored the broader implications of compounds similar to this compound in treating various diseases. For example:
- Cancer Treatment : A study investigated the use of imidazole derivatives in cancer therapy, revealing that modifications to the imidazole ring could enhance cytotoxicity against specific cancer cell lines .
- Antimicrobial Resistance : Given the rise of antibiotic-resistant bacteria, compounds like this compound are being researched for their potential to combat resistant strains .
- Mechanistic Studies : Research into the mechanisms underlying the cytotoxic effects of imidazole derivatives has indicated that they may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Q & A
Q. How can researchers optimize the synthesis of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate to improve yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 4,5-dichloroimidazole derivatives with methyl 3-(bromomethyl)benzoate under reflux in anhydrous THF or DMF. Catalytic bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are critical for deprotonation and accelerating the reaction . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitoring reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures optimal stopping points.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: and NMR (in DMSO-d₆ or CDCl₃) confirm the imidazole and benzoate moieties. Key signals include aromatic protons (δ 7.2–8.2 ppm), imidazole C-H (δ 7.8–8.0 ppm), and the methoxy group (δ 3.9 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 315.2) and fragmentation patterns.
- Elemental Analysis: Confirms empirical formula consistency (e.g., CHClNO) within ±0.3% error margins .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and safety goggles during synthesis. Store in airtight containers at 2–8°C. In case of exposure, follow protocols for decontamination (e.g., skin: wash with soap/water; inhalation: move to fresh air) and consult emergency toxicology services .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: DFT studies (e.g., B3LYP/6-311G(d,p) basis set) compute frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic/nucleophilic sites. For this compound, the imidazole C-2 position shows higher electron density, making it reactive toward electrophiles. Solvent effects (e.g., polar aprotic DMF) can be modeled using the SMD continuum model to refine activation energy predictions .
Q. What mechanistic insights explain discrepancies in reaction yields when varying substituents on the imidazole ring?
- Methodological Answer: Steric and electronic factors dominate. Chlorine substituents (electron-withdrawing) at the 4,5-positions increase imidazole ring stability but reduce nucleophilicity. Comparative kinetic studies (e.g., monitoring by NMR) reveal that bulkier substituents slow reaction rates due to steric hindrance, requiring elevated temperatures (80–100°C) for completion .
Q. How can researchers resolve contradictions in crystallographic data for structurally similar benzoate derivatives?
- Methodological Answer: Use SHELX software for high-resolution crystallography. For example:
- Refine structures via SHELXL-2019 with twin-law corrections for non-merohedral twinning.
- Validate hydrogen bonding networks (e.g., C=O⋯H-N interactions) using Olex2 visualization.
Cross-validate with powder XRD to confirm phase purity when single crystals are unavailable .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary significantly across studies (40–75%)?
- Methodological Answer: Variations arise from:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) yield higher conversions (70–75%) vs. THF (40–50%) due to better solubility of intermediates.
- Catalyst Loading: Excess TEA (>2.5 equiv.) can lead to side reactions (e.g., ester hydrolysis), reducing yield.
- Purification Methods: Column chromatography recovers 85–90% of product vs. 60–70% with recrystallization .
Methodological Recommendations
- For Reproducibility: Standardize reaction conditions (temperature, solvent, catalyst ratio) and document purification steps rigorously.
- For Structural Confirmation: Combine multiple analytical techniques (NMR, MS, elemental analysis) to mitigate instrument-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
